3-Chloro-4,4,4-trifluorobutanoic acid
Description
Contextualization of Fluorinated Carboxylic Acids in Chemical Research
Fluorinated carboxylic acids represent a cornerstone class of compounds in modern chemical research, with their influence spanning pharmaceuticals, agrochemicals, and materials science. hokudai.ac.jp The strategic incorporation of fluorine atoms into carboxylic acid structures can dramatically alter their physicochemical properties, including acidity (pKa), lipophilicity, and metabolic stability. nih.gov Carboxylic acids are already a crucial functional group in many drug molecules, such as aspirin (B1665792) and ibuprofen, and the addition of fluorine can be a powerful strategy to tailor their properties for enhanced performance. research-in-germany.org
In medicinal chemistry, fluorinated carboxylic acids and their derivatives are explored as bioisosteres of their non-fluorinated counterparts. nih.gov This substitution can lead to improved drug efficacy by modifying how the molecule binds to its biological target, enhancing its ability to cross cell membranes, and increasing its resistance to metabolic degradation. nih.govresearchgate.net Furthermore, these compounds serve as versatile building blocks for synthesizing more complex fluorinated molecules. hokudai.ac.jprsc.org Recent advancements have focused on developing more efficient synthetic methods for the direct introduction of fluorine into carboxylic acids, a process that has traditionally been complex and required multiple steps. research-in-germany.org This ongoing research highlights the high demand and expanding utility of fluorinated carboxylic acids in creating novel and effective chemical entities. hokudai.ac.jp
The Unique Role of Trifluoromethyl and Halogen Substituents in Organic Synthesis and Reactivity
The trifluoromethyl (-CF3) group and other halogen substituents, like chlorine, play a pivotal role in modern organic chemistry, largely due to the unique properties they confer upon a molecule. mdpi.com The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry, a property that stems from the high electronegativity of the three fluorine atoms. nih.govwikipedia.org This strong inductive effect can significantly increase the acidity of nearby functional groups, such as the carboxylic acid in 3-Chloro-4,4,4-trifluorobutanoic acid. wikipedia.org
Beyond its electronic influence, the trifluoromethyl group offers a unique combination of steric and lipophilic characteristics. It is larger than a hydrogen atom but is often used as a bioisostere for a chlorine atom or a methyl group to fine-tune a molecule's shape and electronic profile. mdpi.comwikipedia.org The incorporation of a -CF3 group typically increases a molecule's lipophilicity, which can enhance its ability to permeate biological membranes. mdpi.comresearchgate.net Moreover, the carbon-fluorine bond is exceptionally strong, making the -CF3 group highly stable and resistant to metabolic breakdown, a desirable trait in pharmaceutical design. mdpi.com
Table 1: Comparison of Physicochemical Properties of Related Butanoic Acids This table provides a comparative overview of the physical and chemical properties of 4,4,4-Trifluorobutanoic acid and 3-Chlorobutanoic acid, highlighting the influence of different substituents on the butanoic acid core.
| Property | 4,4,4-Trifluorobutanoic acid | 3-Chlorobutanoic acid |
|---|---|---|
| CAS Number | 406-93-9 | 1951-12-8 chemicalbook.com |
| Molecular Formula | C4H5F3O2 | C4H7ClO2 chemicalbook.com |
| Molecular Weight | 142.08 g/mol | 122.55 g/mol chemicalbook.com |
| Melting Point | 25-31 °C | 43-44.5 °C chemicalbook.com |
| Boiling Point | Not specified | 112 °C at 20 mmHg chemicalbook.com |
| Acidity (pKa) | Not specified | 4.05 chemicalbook.com |
Overview of Research Trajectories for this compound and Structurally Related Compounds
While specific research literature focusing exclusively on this compound is limited, its research trajectory can be inferred from studies on structurally similar compounds. The primary area of investigation for such molecules is their application as specialized building blocks in the synthesis of complex, high-value chemicals, particularly for the pharmaceutical industry.
The core structure of a trifluorinated butanoic acid derivative is present in advanced pharmaceutical candidates. For instance, a complex molecule designed for treating cardiovascular disorders, (3S)-3-(4-chloro-3-{[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino}phenyl)-3-cyclopropylpropanoic acid, incorporates a 4,4,4-trifluorobutanoyl moiety. google.com This indicates that butanoic acids containing a trifluoromethyl group are valuable precursors for creating intricate, biologically active compounds.
Furthermore, research into related amino acid derivatives, such as (3R)-3-Amino-4,4,4-trifluorobutanoic acid, underscores the utility of this chemical scaffold. synquestlabs.com These compounds serve as synthons for introducing the trifluorinated butyl group into larger molecules. Given its bifunctional nature—a reactive carboxylic acid at one end and the influential chloro and trifluoromethyl groups at the other—this compound is well-positioned for similar applications. Future research is likely to focus on leveraging its unique substitution pattern to synthesize novel agrochemicals, pharmaceuticals, or advanced materials where fine-tuning of electronic properties, metabolic stability, and lipophilicity is critical.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O2/c5-2(1-3(9)10)4(6,7)8/h2H,1H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGUJZUSKJHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 4,4,4 Trifluorobutanoic Acid and Its Precursors
Strategies for Carbon-Carbon Bond Formation with Fluorinated Building Blocks
The construction of the carbon skeleton of 3-Chloro-4,4,4-trifluorobutanoic acid relies on the effective formation of carbon-carbon bonds using fluorinated building blocks. These strategies are designed to incorporate the trifluoromethyl group and establish the four-carbon butanoic acid chain.
A key step in the synthesis is the introduction of the trifluoromethyl (CF₃) group. This is often achieved by using reagents that can deliver a trifluoromethyl nucleophile, electrophile, or radical. One common precursor that incorporates the CF₃ group is 1,1,1-trifluoro-2-iodoethane (B141898) (CF₃CH₂I). This electrophilic building block can be reacted with a suitable nucleophile to form the crucial C-C bond.
For instance, in the synthesis of a related compound, (S)-2-Amino-4,4,4-trifluorobutanoic acid, the trifluoromethyl group is introduced by the alkylation of a chiral nickel (II) complex of a glycine (B1666218) Schiff base with 1,1,1-trifluoro-2-iodoethane. This reaction establishes the C2-C3 bond of the butanoic acid backbone and incorporates the trifluoromethyl group at the C4 position. Although this specific route yields an amino acid, the fundamental C-C bond-forming strategy is relevant.
The construction of the four-carbon butanoic acid chain can be accomplished through various classical and modern synthetic methods. A prominent and versatile approach is the malonic ester synthesis . uobabylon.edu.iqwikipedia.orglibretexts.orgmasterorganicchemistry.com This method allows for the formation of substituted acetic acids and can be adapted to create the 4,4,4-trifluorobutanoic acid backbone.
The general strategy of the malonic ester synthesis involves the following steps:
Deprotonation: Diethyl malonate is treated with a base, typically sodium ethoxide, to form a resonance-stabilized enolate.
Alkylation: The enolate acts as a nucleophile and is alkylated with an appropriate electrophile. To synthesize the 4,4,4-trifluorobutanoic acid backbone, an electrophile containing the trifluoromethyl group, such as 1,1,1-trifluoro-2-iodoethane, would be used. This step forms the key carbon-carbon bond.
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this β-keto acid readily undergoes decarboxylation to yield the desired substituted acetic acid, in this case, 4,4,4-trifluorobutanoic acid.
| Step | Reactants | Reagents | Product |
| 1 | Diethyl malonate | Sodium ethoxide | Diethyl malonate enolate |
| 2 | Diethyl malonate enolate, 1,1,1-Trifluoro-2-iodoethane | - | Diethyl (2,2,2-trifluoroethyl)malonate |
| 3 | Diethyl (2,2,2-trifluoroethyl)malonate | Acid/Base, Heat | 4,4,4-Trifluorobutanoic acid |
This table outlines the key steps in the malonic ester synthesis for the construction of the 4,4,4-trifluorobutanoic acid backbone.
Selective Halogenation Approaches for the Chloro-Substituent
With the 4,4,4-trifluorobutanoic acid backbone established, the next critical step is the selective introduction of a chlorine atom at the 3-position. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the adjacent methylene (B1212753) group (C3), making this a challenging transformation that requires specific halogenation methods.
Direct chlorination of 4,4,4-trifluorobutanoic acid or its ester derivatives is a potential route. Free-radical halogenation is a common method for the chlorination of alkanes. mdpi.com This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of this reaction is determined by the stability of the radical intermediate formed during the hydrogen abstraction step.
In the case of 4,4,4-trifluorobutanoic acid, the hydrogen atoms at the C3 position are adjacent to the strongly electron-withdrawing trifluoromethyl group. This inductive effect destabilizes a radical at the C3 position, making hydrogen abstraction from this position less favorable compared to the C2 position. However, the selectivity of radical chlorination is often low, and a mixture of chlorinated products (at C2 and C3) along with polychlorinated species can be expected. libretexts.orgmasterorganicchemistry.com The relative reactivity of C-H bonds in radical chlorination generally follows the order: tertiary > secondary > primary. libretexts.orgyoutube.com
| Position | C-H Bond Type | Factors Influencing Reactivity | Expected Product |
| C2 | Secondary | Less influenced by CF₃ group | 2-Chloro-4,4,4-trifluorobutanoic acid |
| C3 | Secondary | Destabilized by adjacent CF₃ group | This compound |
This table summarizes the factors influencing the regioselectivity of direct radical chlorination of 4,4,4-trifluorobutanoic acid.
An alternative to direct chlorination involves the use of halogen-containing synthons in a convergent synthetic approach. This strategy often involves the reaction of a nucleophile with a chlorinated electrophile or vice-versa.
A plausible route involves the hydrochlorination of an electron-deficient alkene . google.comnih.govresearchgate.netpaperdigest.orgbeilstein-journals.org This approach would utilize an unsaturated precursor, such as 4,4,4-trifluorocrotonic acid or its ester. The double bond in this precursor is activated by the electron-withdrawing trifluoromethyl and carboxyl groups. The addition of hydrogen chloride (HCl) across this double bond would lead to the formation of the desired 3-chloro product. According to Markovnikov's rule, the proton would add to the carbon with more hydrogen atoms (C2), and the chloride would add to the more substituted carbon (C3), which is also influenced by the electronic effects of the substituents.
| Alkene Precursor | Reagent | Expected Product | Rationale |
| 4,4,4-Trifluorocrotonic acid | HCl | This compound | Markovnikov addition to an electron-deficient alkene |
This table illustrates the hydrochlorination approach for the synthesis of this compound.
Multi-Step Synthetic Sequences from Readily Available Precursors (e.g., involving 4,4,4-trifluorobutanoic acid as a key intermediate)
The synthesis of this compound is most practically achieved through a multi-step sequence starting from readily available precursors. A logical and common strategy involves the initial synthesis of 4,4,4-trifluorobutanoic acid, which then serves as a key intermediate for the final chlorination step.
Synthetic Pathway 1: Via Direct Chlorination of an Intermediate
Synthesis of 4,4,4-Trifluorobutanoic Acid: This can be achieved through methods like the malonic ester synthesis as described in section 2.1.2.
Esterification: To protect the carboxylic acid group and potentially improve the selectivity of the subsequent chlorination, 4,4,4-trifluorobutanoic acid can be converted to its corresponding ester (e.g., ethyl ester).
Selective Chlorination: The ethyl 4,4,4-trifluorobutanoate is then subjected to a selective chlorination reaction. While free-radical chlorination is an option, other methods that offer better control of regioselectivity would be preferable.
Hydrolysis: The resulting ethyl 3-chloro-4,4,4-trifluorobutanoate is then hydrolyzed back to the carboxylic acid to yield the final product.
Synthetic Pathway 2: Via an Unsaturated Intermediate
Synthesis of an Unsaturated Precursor: A suitable unsaturated precursor, such as ethyl 4,4,4-trifluorocrotonate, is synthesized. This can be achieved through various condensation reactions, for example, a Horner-Wadsworth-Emmons reaction between trifluoroacetaldehyde (B10831) and a phosphonate (B1237965) ylide derived from an acetate (B1210297).
Hydrochlorination: The ethyl 4,4,4-trifluorocrotonate is then subjected to hydrochlorination, as detailed in section 2.2.2, to introduce the chlorine atom at the 3-position.
Hydrolysis: The final step involves the hydrolysis of the ester group to afford this compound.
Enantioselective and Diastereoselective Synthesis of Chiral Analogues
The synthesis of chiral molecules in an enantiomerically pure form is a central goal in modern organic chemistry. For fluorinated butanoic acids, achieving this requires sophisticated synthetic strategies that can control the three-dimensional arrangement of atoms. Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures are employed to produce single enantiomers or diastereomers of these valuable compounds.
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples of asymmetric catalysis directly yielding this compound are not extensively documented, the principles can be applied from the synthesis of other fluorinated carboxylic acids and related structures.
One relevant approach is the enantioselective dehydrogenation of cycloalkyl amides to create chiral β,γ-unsaturated amides, which can be precursors to chiral carboxylic acids. nih.gov This method, enabled by chiral oxazoline-pyridone ligands, has demonstrated exceptional enantioselectivity (>99% ee) for a range of carbocycles. nih.gov Conceptually, a similar strategy could be envisioned for a precursor to this compound, where a chiral catalyst selectively removes hydrogen to create a double bond, which is then further functionalized to introduce the desired stereocenter.
Another catalytic approach involves the asymmetric transfer hydrogenation of γ-keto carboxylic acids, which proceeds via a dynamic kinetic resolution to afford chiral γ-lactones with high diastereo- and enantioselectivities. rsc.org This reduction/lactonization sequence could be adapted for a suitably substituted keto-precursor of this compound to establish the chiral center.
The following table summarizes representative asymmetric catalytic reactions that could be conceptually applied to the synthesis of chiral fluorinated butanoic acids.
| Catalytic System | Substrate Type | Product Type | Key Features |
| Chiral Oxazoline-Pyridone Ligands with Palladium | Cycloalkyl amides | β,γ-Unsaturated amides | High enantioselectivity (>99% ee) nih.gov |
| Ruthenium Catalyst with Formic Acid/Triethylamine | γ-Keto carboxylic acids | Chiral γ-lactones | Dynamic kinetic resolution, high dr and ee rsc.org |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgwikiwand.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a widely used and reliable method in asymmetric synthesis. scielo.org.mx
A prominent example is the use of Evans oxazolidinone auxiliaries, which have been successfully employed in various stereoselective transformations, including alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.netresearchgate.net In the context of fluorinated butanoic acids, a similar strategy could be employed. For instance, an N-acyl oxazolidinone derived from a shorter carboxylic acid could undergo a diastereoselective reaction to introduce the trifluoromethyl and chloro-substituted fragment.
The synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, an analogue of the target molecule, effectively utilizes a recyclable chiral auxiliary. nih.govmdpi.com In this method, a Ni(II) complex of a glycine Schiff base with a chiral auxiliary is alkylated with 1,1,1-trifluoro-2-iodoethane. mdpi.com The chiral auxiliary directs the alkylation to produce the desired enantiomer with high enantiomeric excess (>99% ee). mdpi.com This approach could be adapted for the synthesis of this compound by using a different electrophile or a modified substrate.
The table below illustrates the general principle of chiral auxiliary-mediated synthesis.
| Chiral Auxiliary Type | Reaction Type | Substrate | Product |
| Oxazolidinones wikipedia.org | Alkylation | N-Acyl oxazolidinone | Chiral carboxylic acid derivative |
| Camphorsultam | Diels-Alder | N-Acryloyl camphorsultam | Chiral cyclic adduct |
| Pseudoephedrine wikiwand.com | Alkylation | Pseudoephedrine amide | Chiral carboxylic acid derivative |
| Sulfur-based auxiliaries scielo.org.mx | Aldol Reaction | N-Acyl thiazolidinethione | Chiral β-hydroxy acid derivative |
Resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved through various methods, including classical resolution with a chiral resolving agent, chromatography on a chiral stationary phase, or enzymatic resolution.
For carboxylic acids, classical resolution often involves the formation of diastereomeric salts with a chiral amine. The different physical properties of these diastereomeric salts, such as solubility, allow for their separation by crystallization. A similar approach has been used for the resolution of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid. nih.gov This well-established technique could be directly applied to this compound by screening a variety of chiral bases to find one that forms diastereomeric salts with significantly different solubilities.
Dynamic kinetic resolution (DKR) is a more advanced technique that combines resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. As mentioned earlier, the Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids is an example of a DKR process that yields chiral γ-lactones with high efficiency. rsc.org
The following table outlines common resolution techniques.
| Resolution Technique | Principle | Application Example |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent and separation | Separation of enantiomers of 3-(p-chlorophenyl)-4-aminobutanoic acid nih.gov |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase | Analytical and preparative separation of a wide range of chiral compounds |
| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme | Kinetic resolution of racemic alcohols, esters, or amides |
| Dynamic Kinetic Resolution | Combination of resolution and in-situ racemization of the unwanted enantiomer | Asymmetric transfer hydrogenation of γ-keto carboxylic acids to chiral γ-lactones rsc.org |
Chemical Reactivity and Mechanistic Transformations of 3 Chloro 4,4,4 Trifluorobutanoic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group in 3-chloro-4,4,4-trifluorobutanoic acid is the primary site for a range of functional group interconversions, including esterification, amidation, decarboxylation, and the formation of acid halides and anhydrides.
Esterification Reactions and Ester Derivatives
Esterification of this compound can be achieved through standard methods, such as Fischer-Speier esterification with an alcohol in the presence of a strong acid catalyst. The resulting esters are valuable intermediates in organic synthesis. For instance, the reduction of these esters can lead to the formation of important diols, such as 4,4,4-trifluorobutane-1,3-diol, which is synthesized from ethyl 4,4,4-trifluoro-3-hydroxybutanoate.
| Reactant | Product | Reaction Type |
| This compound | Ethyl 3-chloro-4,4,4-trifluorobutanoate | Esterification |
| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | Reduction |
| Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | 4,4,4-trifluorobutane-1,3-diol | Reduction |
Amidation Reactions and Amide Derivatives
The carboxylic acid can be converted to amides through reaction with amines, often facilitated by coupling agents. A notable example, though starting from the parent compound 4,4,4-trifluorobutanoic acid, illustrates the formation of N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide using HATU as a coupling agent and DIPEA as a base. A similar transformation can be applied to this compound to produce its corresponding amide derivatives. For example, N-(2-chloro-5-cyanophenyl)-3-chloro-4,4,4-trifluorobutanamide is synthesized by first converting the carboxylic acid to its acid chloride with oxalyl chloride, followed by reaction with 2-amino-4-chlorobenzonitrile.
| Reactant 1 | Reactant 2 | Coupling Agent/Reagent | Product |
| 4,4,4-trifluorobutanoic acid | 2-amino-4-chlorobenzonitrile | HATU, DIPEA | N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide |
| This compound | 2-amino-4-chlorobenzonitrile | Oxalyl chloride, Triethylamine | N-(2-chloro-5-cyanophenyl)-3-chloro-4,4,4-trifluorobutanamide |
Decarboxylation Pathways
While the decarboxylation of simple carboxylic acids is often challenging and requires high temperatures, the presence of specific functional groups can facilitate this process. For fluorinated carboxylic acids like this compound, decarboxylation pathways are influenced by the strong electron-withdrawing nature of the trifluoromethyl group. The specific conditions and mechanisms for the decarboxylation of this particular compound are not extensively detailed in the provided search results, but it is known that β,γ-unsaturated acids can undergo decarboxylation, suggesting that the introduction of unsaturation could be a potential strategy.
Formation of Acid Halides and Anhydrides
The conversion of this compound to its corresponding acid halide, typically an acid chloride, is a common and crucial transformation. This is often achieved using reagents like thionyl chloride or oxalyl chloride, sometimes with a catalytic amount of DMF. The resulting acid chloride is a highly reactive intermediate, readily participating in nucleophilic acyl substitution reactions to form esters, amides, and other derivatives.
Carboxylic anhydrides can be synthesized from carboxylic acids through dehydration reactions, often using strong dehydrating agents, or more commonly, by reacting a carboxylic acid with an acid chloride. This allows for the synthesis of both symmetric and mixed anhydrides derived from this compound.
Transformations Involving the Aliphatic Chloro-Substituent
The chlorine atom on the butanoyl chain provides another reactive site for various chemical transformations, most notably nucleophilic substitution reactions.
Nucleophilic Substitution Reactions (e.g., amination)
The chloro group in this compound is susceptible to displacement by nucleophiles in nucleophilic aliphatic substitution reactions. Amination, the replacement of the chlorine atom with an amino group, is a key example of such a transformation. This can be accomplished by reacting the compound with ammonia (B1221849) or a primary or secondary amine. This reaction pathway is crucial for the synthesis of amino acid derivatives. For example, the related compound (S)-3-amino-4,4,4-trifluorobutanoic acid is a valuable building block for pharmaceuticals, and its synthesis often involves the introduction of an amino group onto the carbon backbone. The amination of 4,4,4-trifluorocrotonic acid using ammonia in the presence of a nickel catalyst provides a precedent for such transformations. This suggests that this compound could be a substrate for similar amination reactions to produce 3-amino-4,4,4-trifluorobutanoic acid derivatives.
| Reaction Type | Reactant | Nucleophile | Product |
| Amination | 4,4,4-trifluorocrotonic acid | Ammonia | 4,4,4-trifluoro-3-aminobutanoic acid |
| Nucleophilic Substitution | This compound | Amine | 3-amino-4,4,4-trifluorobutanoic acid derivative |
Elimination Reactions to Form Unsaturated Fluorinated Systems
Elimination reactions of this compound, typically under basic conditions, provide a pathway to valuable unsaturated fluorinated building blocks. The reaction involves the removal of hydrogen chloride (HCl) to form a carbon-carbon double bond. The most probable products are 4,4,4-trifluorobut-2-enoic acid (via removal of the C2 proton) and 3-chloro-4,4,4-trifluorobut-3-enoic acid (which would be a less common pathway).
The mechanism is significantly influenced by the strong electron-withdrawing trifluoromethyl (-CF3) group. This group increases the acidity of the protons on the adjacent carbon (C2), facilitating their abstraction by a base. This suggests that an E1cB (Elimination, Unimolecular, conjugate Base) mechanism may be operative, where a carbanion intermediate is formed and stabilized by the adjacent -CF3 group before the chloride leaving group departs. Alternatively, a concerted E2 (Elimination, Bimolecular) mechanism is also possible.
Table 1: Potential Products of Elimination Reactions
| Reactant | Product | Reaction Type |
|---|---|---|
| This compound | 4,4,4-Trifluorobut-2-enoic acid | Dehydrochlorination |
Influence of Adjacent Trifluoromethyl Group on Chlorine Reactivity
The trifluoromethyl group exerts a powerful influence on the reactivity of the chlorine atom at the C3 position. This influence is primarily electronic in nature, stemming from the high electronegativity of the fluorine atoms.
The -CF3 group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This property is primarily due to the inductive effect, where electron density is pulled through the sigma bonds towards the fluorine atoms. This inductive withdrawal of electrons polarizes the C-Cl bond, increasing the partial positive charge on the carbon atom to which the chlorine is attached. This makes the carbon center more electrophilic and thus more susceptible to nucleophilic attack, potentially facilitating substitution reactions.
Furthermore, the electron-withdrawing nature of the -CF3 group stabilizes any developing negative charge on the adjacent carbon atom during elimination reactions, as described in the E1cB mechanism. This stabilization lowers the activation energy for the reaction, thereby increasing the rate of elimination.
Influence of the Trifluoromethyl Group on Molecular Reactivity
Electronic Effects on Acidic and Basic Sites
The most significant electronic effect of the trifluoromethyl group is the pronounced increase in the acidity of the carboxylic acid moiety. The strong inductive electron-withdrawing effect of the -CF3 group, transmitted through the carbon skeleton, stabilizes the carboxylate anion (R-COO⁻) formed upon deprotonation. nih.gov This stabilization delocalizes the negative charge, making the conjugate base more stable and shifting the acid-base equilibrium towards dissociation. Consequently, this compound is a significantly stronger acid than its non-fluorinated analog, butanoic acid.
Table 2: Comparison of Acidity (pKa values)
| Compound | pKa (approximate) | Influence of Substituent |
|---|---|---|
| Butanoic acid | 4.82 | Reference |
| 3-Chlorobutanoic acid | 4.05 | Inductive effect of -Cl |
| 4,4,4-Trifluorobutanoic acid | 3.75 | Strong inductive effect of -CF3 |
Steric Effects in Reaction Pathways
The trifluoromethyl group, while having a relatively compact profile, is considerably bulkier than a hydrogen atom and larger than a methyl group. mdpi.com This steric hindrance can impede the approach of nucleophiles or other reactants to adjacent reaction centers. nih.govunina.it For example, in a nucleophilic substitution reaction at the C3 carbon, the -CF3 group can sterically shield the carbon from the attacking nucleophile, potentially slowing the reaction rate compared to a less hindered substrate. youtube.com This effect is dependent on the size of the incoming reagent; larger reagents will experience more significant steric repulsion. nih.gov
Induction of Conformational Preferences
The size and electronic nature of the trifluoromethyl group can dictate the preferred rotational conformations of the molecule. The bulky -CF3 group will tend to occupy positions that minimize steric interactions with other substituents along the carbon backbone. Furthermore, electronic effects, such as the gauche effect, may play a role. The gauche effect describes the tendency of electronegative groups to prefer a gauche conformation (a 60° dihedral angle) rather than an anti conformation (180°). The interaction between the electronegative -CF3 group and the chlorine atom or the carboxylic acid group could lead to a stabilization of specific conformers, which in turn can influence the molecule's reactivity by altering the accessibility of reactive sites. nih.gov
Cyclization Reactions and Lactone Formation (e.g., from related hydroxy-trifluoromethylated butanoic acids)
While this compound itself does not readily cyclize, its hydroxy-analogs are important precursors for the formation of lactones. wikipedia.org Lactones are cyclic esters formed from the intramolecular esterification of hydroxycarboxylic acids. wikipedia.orgsci-hub.se This reaction is particularly favorable for the formation of five-membered (γ-lactones) and six-membered (δ-lactones) rings due to their thermodynamic stability.
If the chlorine atom in the title compound were replaced by a hydroxyl group, the resulting molecule would be a γ-hydroxy acid: 3-hydroxy-4,4,4-trifluorobutanoic acid. Such γ-hydroxy acids are known to spontaneously cyclize, especially under acidic conditions, to form stable γ-lactones. researchgate.netorganic-chemistry.org
The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the distal hydroxyl group. Subsequent dehydration yields the cyclic ester. The presence of the electron-withdrawing trifluoromethyl group would likely influence the rate of this cyclization by affecting the nucleophilicity of the hydroxyl group and the electrophilicity of the carbonyl carbon.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,4,4-Trifluorobut-2-enoic acid |
| 3-(Trifluoromethyl)propenoic acid |
| Butanoic acid |
| 3-Chlorobutanoic acid |
| 4,4,4-Trifluorobutanoic acid |
| 3-Hydroxy-4,4,4-trifluorobutanoic acid |
| Hydrogen chloride |
| γ-lactone |
Lack of Publicly Available Research Prevents a Detailed Analysis of Radical Reactions for this compound
A thorough investigation into the chemical reactivity and mechanistic transformations of this compound reveals a significant gap in the scientific literature regarding its radical reactions and their applications in derivatization. Despite extensive searches for detailed research findings, no specific studies detailing the radical-based transformations of this compound could be identified in publicly accessible scientific databases and journals.
The intended focus of this analysis was to explore the radical-initiated reactions involving this compound, which would theoretically involve the homolytic cleavage of bonds to form radical intermediates. Such reactions are fundamental in organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of derivative compounds.
In theory, the structure of this compound presents several possibilities for radical reactions. The presence of a chlorine atom at the 3-position and hydrogen atoms on the carbon backbone could potentially serve as sites for radical abstraction or substitution under appropriate conditions, such as exposure to UV light or the use of radical initiators. The trifluoromethyl group would also be expected to exert a strong influence on the reactivity and regioselectivity of any such reactions.
However, without experimental data from peer-reviewed sources, any discussion of specific radical reactions, their mechanisms, and their use in creating derivatives of this compound would be purely speculative. The generation of scientifically accurate and verifiable content, including data tables and detailed research findings as requested, is therefore not possible at this time.
Further empirical research is required to elucidate the behavior of this compound under radical conditions and to explore the potential for synthesizing novel derivatives through these pathways. Such studies would be essential for building a comprehensive understanding of the chemical properties of this fluorinated carboxylic acid.
Derivatives, Analogues, and Advanced Structural Modifications of 3 Chloro 4,4,4 Trifluorobutanoic Acid
Fluorinated Amino Acid Analogues Derived from the Butanoic Acid Scaffold (e.g., 3-amino-4,4,4-trifluorobutanoic acid)
Fluorinated amino acids are a critical class of non-canonical amino acids used in drug design and protein engineering. mdpi.com The butanoic acid scaffold, particularly when substituted with a trifluoromethyl group, gives rise to valuable analogues like 3-amino-4,4,4-trifluorobutanoic acid. This compound is a fluorinated β-amino acid derivative that has garnered significant attention in medicinal chemistry. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable component in the design of enzyme inhibitors and peptidomimetics. researchgate.net The synthesis of such tailor-made amino acids is a pivotal area of research, as their incorporation can fine-tune the bio-activity and pharmacokinetics of drug candidates. mdpi.com
Chirality is a fundamental aspect of amino acid chemistry, and the stereochemistry of fluorinated analogues is crucial for their biological activity. 3-amino-4,4,4-trifluorobutanoic acid possesses a chiral center at the C3 position, leading to the existence of two enantiomers: (R)-3-amino-4,4,4-trifluorobutanoic acid and (S)-3-amino-4,4,4-trifluorobutanoic acid. These stereoisomers are non-superimposable mirror images and can exhibit distinct interactions with chiral biological targets like enzymes and receptors.
As a general principle, a molecule with 'n' chiral centers can have up to 2n possible stereoisomers. libretexts.org For 3-amino-4,4,4-trifluorobutanoic acid with its single chiral center, two enantiomers are possible. The specific configuration, such as the (R)-configuration, is critical for stereospecific interactions within biochemical systems. Diastereomers, which are stereoisomers that are not mirror images, would arise if a second chiral center were introduced into the molecule. libretexts.org
Table 1: Stereoisomers of 3-amino-4,4,4-trifluorobutanoic acid
| Compound Name | CAS Number | Configuration |
|---|---|---|
| (R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride | 1018811-44-3 | R |
For their use in solid-phase peptide synthesis, the amino and carboxyl groups of amino acids must be appropriately protected and activated. The amino group (N-terminus) is typically protected with groups like tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), or benzyloxycarbonyl (Cbz) to prevent unwanted reactions during peptide bond formation. For instance, enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, a structural isomer of the 3-amino variant, are often prepared as their N-Fmoc derivatives for use in drug design. mdpi.com The synthesis of N-protected derivatives of related β-amino acids, such as Boc and Fmoc-protected 3-amino-3-(4-cyanophenyl)propanoic acid, demonstrates standard procedures that are also applicable to their fluorinated counterparts. researchgate.net
The carboxylic acid group (C-terminus) can be functionalized, for example, by converting it to an ester. This modification can facilitate purification or alter the compound's solubility and reactivity. These derivatization strategies are essential for incorporating fluorinated amino acids into larger, more complex molecular architectures.
Peptide and Peptidomimetic Conjugates
The incorporation of fluorinated amino acids into peptides is a powerful strategy for enhancing their therapeutic potential. nih.gov Fluorine can improve metabolic stability, increase bioavailability, and modulate the conformation of the peptide backbone, leading to enhanced target affinity and selectivity. researchgate.netnih.gov
Fluorinated amino acids like the derivatives of 3-chloro-4,4,4-trifluorobutanoic acid serve as building blocks for the synthesis of peptides and peptidomimetics. mdpi.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved drug-like properties, such as enhanced stability against proteolytic degradation. nih.gov The substitution of natural amino acids with their fluorinated analogues is a key strategy in creating these advanced therapeutic agents. For example, 2-amino-4,4,4-trifluorobutanoic acid is considered a bioisostere of leucine (B10760876) and is incorporated into peptides to mimic the structure of the natural residue while conferring the benefits of fluorination. mdpi.com
The introduction of fluorine can exert significant control over the conformation of a peptide chain. nih.gov The strong electron-withdrawing nature of fluorine atoms can influence the geometry and rotational barriers of the peptide backbone. nih.gov These stereoelectronic effects can be used to stabilize specific secondary structures, such as α-helices or β-sheets, which are often crucial for biological activity. mdpi.com
For example, in studies with fluorinated proline derivatives, the fluorine atom was shown to enforce a particular pucker in the pyrrolidine (B122466) ring and bias the conformation of the preceding peptide bond. nih.gov Similarly, the trifluoromethyl group in analogues derived from this compound can create steric and electronic effects that favor certain conformations, avoiding undesirable interactions and promoting a specific, bioactive shape. researchgate.net This conformational control is a key advantage of using fluorinated amino acids in the design of structurally well-defined peptides and proteins. nih.gov
Table 2: Conformational Influences of Fluorination on Peptides
| Effect | Description | Reference |
|---|---|---|
| Gauche Effect | The tendency of electronegative substituents to prefer a gauche conformation, which can fix the pucker of cyclic amino acids like fluoroproline. | nih.gov |
| Backbone Stabilization | Fluorination of non-solvent exposed residues on the hydrophobic interior can help preserve and stabilize secondary structures. | mdpi.com |
| Amide Bond Isomerization | The inductive effect of fluorine can reduce the rotational barrier of the prolyl amide bond, accelerating cis/trans isomerization, which can be a rate-limiting step in protein folding. | nih.gov |
| Metabolic Stability | The C-F bond is strong and can block sites of oxidative metabolism, increasing the proteolytic stability of the peptide. | researchgate.net |
Fluoroalkyl-Substituted Building Blocks for Complex Molecule Synthesis
Beyond peptides, derivatives of this compound are versatile fluoroalkyl-substituted building blocks for the synthesis of a wide array of complex organic molecules. researchgate.net The use of such fluorinated building blocks is often a more straightforward and regioselective approach compared to introducing fluorine at a later stage of a synthesis. researchgate.netnih.gov These building blocks are widely used in the synthesis of pharmaceuticals and agrochemicals. ossila.com
Their utility is demonstrated in the construction of fluorine-containing heterocyclic compounds, which are prominent motifs in many approved drugs. researchgate.netresearchgate.net The trifluoromethyl group and the reactive chloro- and carboxyl- functionalities on the butanoic acid scaffold allow for a variety of chemical transformations. These building blocks can react with diverse organic reagents under mild conditions to yield a range of fluoroalkyl-substituted N, S, and O-heterocycles. researchgate.net This approach provides reliable access to novel, complex fluorinated molecules that are of significant interest for drug discovery programs. nih.govbeilstein-journals.org
Structural Modifications Through Carbon Chain Elongation or Shortening
The modification of the four-carbon chain of this compound can be achieved through established synthetic methodologies, allowing for either the extension (homologation) or reduction (decarboxylation) of the carbon skeleton. These transformations provide access to a range of fluorinated building blocks with varying chain lengths, which can be valuable in the synthesis of agrochemicals and materials.
Carbon Chain Elongation:
A well-established method for the one-carbon homologation of carboxylic acids is the Arndt-Eistert reaction. youtube.comorganic-chemistry.orgwikipedia.org This reaction sequence involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane (B1218177) to yield a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, results in the formation of the homologous carboxylic acid. The applicability of the Arndt-Eistert reaction to fluorinated acids has been documented, suggesting its feasibility for this compound. documentsdelivered.comresearchgate.net The general scheme for this transformation is presented below.
Step 1: Acid Chloride Formation: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to produce 3-chloro-4,4,4-trifluorobutanoyl chloride.
Step 2: Diazoketone Formation: The resulting acid chloride is then treated with diazomethane (CH₂N₂) to form the intermediate diazoketone.
Step 3: Wolff Rearrangement: The diazoketone, upon treatment with a silver catalyst (e.g., silver oxide, Ag₂O) in the presence of water, undergoes rearrangement to form 4-chloro-5,5,5-trifluoropentanoic acid.
This homologation provides a direct route to a five-carbon fluorinated carboxylic acid, expanding the range of potential applications for this class of compounds.
Carbon Chain Shortening:
The decarboxylation of carboxylic acids to yield alkyl halides with one less carbon atom can be achieved through the Hunsdiecker reaction. wikipedia.orgalfa-chemistry.com This reaction typically involves the treatment of the silver salt of a carboxylic acid with a halogen. While the classic Hunsdiecker reaction has limitations, modifications have been developed to improve its scope and efficiency. For fluorinated compounds, the use of alternative reagents has been explored. stackexchange.com
A plausible pathway for the shortening of the carbon chain of this compound via a Hunsdiecker-type reaction would involve the following steps:
Step 1: Silver Salt Formation: this compound is converted to its silver salt by treatment with silver oxide (Ag₂O).
Step 2: Halogenation and Decarboxylation: The silver salt is then reacted with a halogen, such as bromine (Br₂), to induce decarboxylation and the formation of 1-bromo-2-chloro-3,3,3-trifluoropropane.
This transformation results in a three-carbon fragment containing both a trifluoromethyl group and two different halogen atoms, offering a unique building block for further synthetic manipulations.
| Reaction | Starting Material | Key Reagents | Product | Change in Carbon Chain |
| Arndt-Eistert Homologation | This compound | 1. SOCl₂ or (COCl)₂2. CH₂N₂3. Ag₂O, H₂O | 4-Chloro-5,5,5-trifluoropentanoic acid | +1 Carbon |
| Hunsdiecker Reaction | This compound | 1. Ag₂O2. Br₂ | 1-Bromo-2-chloro-3,3,3-trifluoropropane | -1 Carbon |
Heterocyclic Derivatives Incorporating the Butanoic Acid Moiety
The functional groups present in this compound provide handles for the synthesis of various heterocyclic systems. The carboxylic acid can be used to form linkages, while the chloro and trifluoromethyl groups can influence the reactivity and properties of the resulting heterocycles. The synthesis of trifluoromethyl-substituted pyridazines, pyrazoles, and oxazines from related fluorinated precursors has been reported, suggesting potential synthetic routes from this compound. nih.govacs.orgresearchgate.netrsc.orgrsc.orgresearchgate.netrsc.org
A common strategy for the synthesis of such heterocycles involves the initial conversion of the butanoic acid derivative into a 1,3-dicarbonyl or a related reactive intermediate, which can then undergo cyclization with a suitable binucleophile.
Synthesis of Trifluoromethyl-Substituted Pyridazinones:
Pyridazinones are a class of heterocyclic compounds with a wide range of biological activities. A plausible route to a trifluoromethyl-substituted pyridazinone from this compound could involve its conversion to a γ-keto acid, followed by condensation with hydrazine (B178648).
Step 1: Friedel-Crafts Acylation: The acid chloride of this compound can be reacted with an aromatic compound (e.g., benzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the aromatic ring and form a γ-keto acid precursor.
Step 2: Cyclization with Hydrazine: The resulting keto acid can then be cyclized by heating with hydrazine hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding 6-(aryl)-4-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one.
Synthesis of Trifluoromethyl-Substituted Pyrazoles:
Pyrazoles are another important class of nitrogen-containing heterocycles. Their synthesis often involves the reaction of a 1,3-dicarbonyl compound with hydrazine. A potential pathway from this compound could proceed through a similar γ-keto acid intermediate.
Step 1: Formation of a 1,3-Diketone Equivalent: The γ-keto acid derived from this compound can be further manipulated to generate a 1,3-diketone structure.
Step 2: Condensation with Hydrazine: Reaction of this 1,3-dicarbonyl compound with hydrazine would lead to the formation of a trifluoromethyl-substituted pyrazole. The regioselectivity of the cyclization would be influenced by the nature of the substituents on the diketone.
Synthesis of Trifluoromethyl-Substituted Oxazines:
1,3-Oxazines are six-membered heterocyclic compounds containing an oxygen and a nitrogen atom. Their synthesis can be achieved through various routes, including the hetero-Diels-Alder reaction. acs.org A hypothetical route starting from a derivative of this compound could involve the formation of a trifluoromethyl-containing dienophile for subsequent cycloaddition.
Step 1: Functional Group Transformation: The carboxylic acid could be converted into a functional group that can participate in a cycloaddition reaction. For instance, conversion to an unsaturated ketone or ester.
Step 2: Hetero-Diels-Alder Reaction: The resulting trifluoromethylated dienophile could then react with a suitable diene in a hetero-Diels-Alder reaction to construct the 1,3-oxazine ring.
| Heterocycle | Proposed Precursor from this compound | Key Cyclization Reagent | General Structure of Product |
| Pyridazinone | γ-Keto acid | Hydrazine | 6-Aryl-4-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one |
| Pyrazole | 1,3-Diketone | Hydrazine | Substituted 3- or 5-(Trifluoromethyl)pyrazole |
| Oxazine | Trifluoromethylated Dienophile | Diene | Trifluoromethyl-substituted Dihydro-1,3-oxazine |
Spectroscopic and Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For "3-Chloro-4,4,4-trifluorobutanoic acid," a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for a complete structural assignment.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In "this compound," there are two distinct proton environments: the methylene (B1212753) (-CH₂-) group adjacent to the carboxylic acid and the methine (-CH-) group attached to the chlorine atom.
The proton on the carbon bearing the chlorine (H-3) is expected to appear as a multiplet due to coupling with the adjacent methylene protons (H-2) and the fluorine atoms on the neighboring carbon (C-4). The methylene protons (H-2) will also appear as a multiplet due to coupling with the methine proton (H-3). The acidic proton of the carboxylic acid group (-COOH) is typically a broad singlet and may exchange with deuterium (B1214612) in deuterated solvents, leading to its disappearance from the spectrum.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| -CH₂- | 2.9 - 3.2 | Multiplet | |
| -CHCl- | 4.6 - 4.9 | Multiplet | |
| -COOH | 10.0 - 12.0 | Broad Singlet |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" will give a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.
The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (at a higher ppm value). The carbon atom bonded to the three fluorine atoms will appear as a quartet due to one-bond coupling with the fluorine nuclei. The carbon bonded to the chlorine atom will also have a characteristic chemical shift, as will the methylene carbon.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |
| C=O | 170 - 175 | Singlet |
| -CHCl- | 55 - 60 | Doublet |
| -CH₂- | 40 - 45 | Singlet |
| -CF₃ | 125 - 130 | Quartet |
Fluorine-19 (¹⁹F) NMR is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In "this compound," the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent methine proton (H-3). The chemical shift is typically referenced to an internal or external standard like trichlorofluoromethane (B166822) (CFCl₃).
Predicted ¹⁹F NMR Data
| Fluorine Atoms | Predicted Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity | Predicted J (Hz) |
| -CF₃ | -70 to -75 | Doublet |
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For "this compound," a cross-peak would be expected between the methine proton (-CHCl-) and the methylene protons (-CH₂-), confirming their adjacent positions in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a correlation peak between the methine proton signal and the signal of the carbon it is attached to (-CHCl-), as well as a correlation between the methylene proton signals and their attached carbon (-CH₂-).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the methylene protons (H-2) and the carbonyl carbon (C-1) and the methine carbon (C-3). The methine proton (H-3) would be expected to show correlations to the methylene carbon (C-2), the carbonyl carbon (C-1), and the trifluoromethyl carbon (C-4).
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For "this compound" (C₄H₄ClF₃O₂), HRMS would be used to confirm its exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the (M+2) peak having an intensity of approximately one-third of the molecular ion peak (M) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted HRMS Data
| Ion | Calculated Exact Mass |
| [C₄H₄³⁵ClF₃O₂ + H]⁺ | 177.0006 |
| [C₄H₄³⁷ClF₃O₂ + H]⁺ | 179.9977 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for separating, identifying, and quantifying components within a mixture. For a compound like this compound, LC-MS would be instrumental in determining its purity and confirming its molecular weight.
The process involves introducing a sample into a liquid mobile phase, which is then passed through a chromatographic column. The separation of the analyte from impurities is achieved based on their differential partitioning between the mobile phase and the stationary phase within the column. Following separation, the eluent is introduced into the mass spectrometer.
In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound, a high-resolution mass spectrometer could confirm its elemental composition.
A hypothetical LC-MS analysis of this compound would likely involve a reversed-phase C18 column and a mobile phase gradient of acetonitrile (B52724) and water. The mass spectrometer would be set to monitor for the deprotonated molecule [M-H]⁻.
Table 1: Hypothetical LC-MS Parameters for this compound
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray (ESI-) |
| Scan Range | m/z 50-500 |
| Monitored Ion | [M-H]⁻ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group and the carbon-halogen bonds. While an experimental spectrum for this specific compound is not available, data for a similar compound, 3-chlorobutanoic acid, is available in the NIST Chemistry WebBook. nist.govnist.gov
Based on the structure of this compound, the following characteristic IR absorptions would be anticipated:
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1710 cm⁻¹.
C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.
C-F Stretch: Strong absorptions in the region of 1400-1000 cm⁻¹.
C-Cl Stretch: A band in the 800-600 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C-H | 3000 - 2850 | Medium |
| C=O (Carboxylic Acid) | ~1710 | Strong |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |
| C-F | 1400 - 1000 | Strong |
| C-Cl | 800 - 600 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would be invaluable for elucidating the solid-state structure of derivatives of this compound, such as its salts or amides.
The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the molecule's electron density can be constructed, revealing bond lengths, bond angles, and intermolecular interactions.
While no crystal structures of this compound or its direct derivatives are reported in the Cambridge Structural Database, studies on related compounds, such as 3-chloro-2,4,5-trifluorobenzoic acid, illustrate the detailed structural information that can be obtained. researchgate.net In the crystal structure of this benzoic acid derivative, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. researchgate.net Similar interactions would be expected for crystalline this compound.
For a derivative of this compound, X-ray crystallography could provide crucial insights into its conformation and packing in the solid state, which can influence its physical properties.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, derivatization to a more volatile ester form, such as the methyl or ethyl ester, would likely be necessary due to the low volatility of the carboxylic acid.
The derivatized sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the components between the gas phase and the stationary phase. A detector at the end of the column measures the concentration of each component as it elutes.
A study on a related compound, the 2-chloroethyl ester of 3-fluoro-4-trifluoromethylbenzoic acid, provides retention index data on a non-polar capillary column, demonstrating the applicability of GC for separating such halogenated compounds. nist.gov A mass spectrometer is often used as the detector (GC-MS), providing both quantitative data and mass spectra for identification.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile or thermally labile compounds like this compound. It offers high resolution and sensitivity.
As with LC-MS, a reversed-phase C18 column would be a suitable choice for the separation. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier to suppress the ionization of the carboxylic acid and improve peak shape. Detection is commonly performed using an ultraviolet (UV) detector, although the chromophore in this compound is weak, which might necessitate the use of other detectors like a refractive index detector or coupling to a mass spectrometer.
A typical HPLC method for purity analysis would involve injecting a solution of the compound and monitoring the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks provides a measure of the compound's purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. umich.edu
In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
For this compound, a polar stationary phase like silica gel would be used. The mobile phase would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) to achieve good separation. The position of the compound on the developed plate is characterized by its retention factor (Rf value). Visualization of the spot may require the use of a UV lamp or a chemical staining agent, as the compound is not colored.
Theoretical and Computational Investigations of 3 Chloro 4,4,4 Trifluorobutanoic Acid
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of electronic structure and molecular properties. Methods like Density Functional Theory (DFT) have become standard for their balance of computational cost and accuracy, providing a solid theoretical foundation for understanding molecular behavior. biointerfaceresearch.comsemanticscholar.org
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It is particularly effective for determining the optimized, lowest-energy geometry of a molecule. Geometry optimizations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-31+G(d)), which approximates the molecular orbitals. biointerfaceresearch.com
A shortening of the C3-Cl and C4-CF3 bonds due to the polarity of the bonds.
Inductive effects that would slightly shorten and polarize adjacent C-C bonds.
Alterations in bond angles around the C3 and C4 carbons to accommodate the steric bulk of the substituents.
The table below presents illustrative geometrical parameters for butanoic acid, which serve as a baseline for understanding the more complex substituted structure.
Table 1: Illustrative Calculated Geometrical Parameters for Butanoic Acid (Optimized at DFT/B3LYP/6-31G Level)*
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C1-C2 Bond Length | 1.53 |
| C2-C3 Bond Length | 1.54 |
| C3-C4 Bond Length | 1.53 |
| C1=O Bond Length | 1.22 |
| C1-O-H Angle | 106.5 |
| C2-C1-O Angle | 111.8 |
Note: Data is representative of typical DFT calculations for butanoic acid and serves as a conceptual model.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. semanticscholar.orgnih.gov The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. semanticscholar.orgirjweb.com
For 3-Chloro-4,4,4-trifluorobutanoic acid, the presence of the strongly electron-withdrawing chlorine atom and trifluoromethyl group is expected to significantly influence the FMOs. vaia.comquora.com These groups would inductively pull electron density away from the carbon backbone, leading to a stabilization (lowering of energy) of both the HOMO and LUMO. This effect generally leads to an increase in the molecule's electrophilicity. The precise impact on the HOMO-LUMO gap would depend on the relative stabilization of the two orbitals.
The following table provides conceptual values for FMO analysis, illustrating the type of data generated in a typical DFT study.
Table 2: Representative Frontier Molecular Orbital Data from a DFT Calculation
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -7.1 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap | 6.2 |
Note: These values are illustrative and represent typical ranges for stable organic molecules. Specific calculations for this compound are required for precise figures.
Conformational Analysis and Energy Landscapes
The flexibility of the four-carbon chain in this compound allows it to exist in various spatial arrangements, or conformations, which arise from rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements and the energy required to interconvert between them.
Rotation around the C-C single bonds of the butanoic acid chain leads to different conformers, often described by the dihedral angles along the backbone. For the parent butanoic acid, computational studies have identified several stable conformers. aip.org The most stable conformers are typically those that minimize steric hindrance, such as the "TTT" form where the carbon backbone is in a planar, anti-periplanar arrangement. aip.org Gauche conformations, where parts of the chain are rotated, are generally higher in energy. aip.org
The energy difference between these conformers and the energy required to rotate from one to another (the rotational barrier) can be calculated. For example, studies on acetic acid show a significant energy barrier of around 11-14 kcal/mol for the rotation of the carboxyl group. nih.gov For this compound, the rotational landscape is more complex due to the bulky and highly polar chlorine and trifluoromethyl substituents. These groups introduce significant steric and electrostatic interactions that would create distinct energy minima and higher rotational barriers compared to unsubstituted butanoic acid. The preferred conformation would likely be one that maximizes the distance between these bulky groups while potentially accommodating favorable dipole interactions.
Table 3: Illustrative Relative Energies of Butanoic Acid Conformers
| Conformer (Dihedral C4-C3-C2-C1) | Relative Energy (kcal/mol) |
|---|---|
| Anti (Trans) | 0.00 |
| Gauche | ~0.5 - 1.0 |
Note: Data is based on computational studies of butanoic acid and illustrates the typical energy difference between major conformers. aip.org
The preferred conformations of this compound are governed by a balance of subtle intramolecular interactions. Beyond simple steric repulsion, electrostatic forces play a crucial role. The C-F, C-Cl, and C=O bonds are all highly polar, leading to significant dipole-dipole interactions within the molecule. Certain conformations may be stabilized or destabilized depending on whether these dipole moments align favorably or unfavorably.
Furthermore, weak intramolecular hydrogen bonds can be a determining factor in conformational preference. beilstein-journals.orgnih.gov In this molecule, it is plausible that a conformation allowing for a weak hydrogen bond between the acidic hydrogen of the carboxyl group and the electronegative chlorine atom or one of the fluorine atoms could be stabilized. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to identify and characterize such weak interactions. beilstein-journals.org These non-covalent interactions, though individually weak, can collectively dictate the molecule's three-dimensional shape and, consequently, its chemical and physical properties.
Reaction Mechanism Studies and Transition State Analysis through Computational Modeling
Computational modeling is an indispensable tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products. This path includes the high-energy "transition state," which represents the energy barrier that must be overcome for the reaction to occur. youtube.comsparkle.pro.br
For this compound, several reactions could be studied computationally, such as its deprotonation, nucleophilic substitution at the C3 carbon, or elimination of HCl. A typical computational study of a reaction mechanism involves the following steps:
Geometry Optimization: The structures of the reactant(s), product(s), and a guessed structure for the transition state are optimized to find their lowest energy geometries.
Transition State Search: Specialized algorithms are used to locate the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface. sparkle.pro.br
Frequency Calculation: A vibrational frequency analysis is performed on all optimized structures. A stable minimum (reactant or product) will have all real, positive frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com
While specific reaction mechanism studies for this molecule were not found, the table below outlines the conceptual data that would be generated from a computational study of a hypothetical dehydrochlorination reaction.
Table 4: Conceptual Data from a Computational Reaction Mechanism Study (Hypothetical Dehydrochlorination)
| Species | Description | Relative Energy (kcal/mol) | Key Geometric Feature |
|---|---|---|---|
| Reactant | This compound | 0.0 | C-Cl bond intact |
| Transition State | Structure where C-H and C-Cl bonds are partially broken and C=C bond is partially formed | E_activation | One imaginary frequency |
| Products | 4,4,4-Trifluoro-2-butenoic acid + HCl | ΔE_reaction | C=C double bond formed |
Note: This table is purely illustrative of the outputs from a computational reaction mechanism study.
Molecular Dynamics Simulations to Explore Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to investigate the time-dependent behavior of molecules, providing insights into their conformational dynamics, solvation, and intermolecular interactions. For this compound, MD simulations would be invaluable for understanding how its distinct functional groups govern its behavior in various environments.
Furthermore, MD simulations can provide a detailed picture of how this compound interacts with solvent molecules, typically water in a biological context. Key aspects to investigate would include:
Hydration Shell Structure: Characterizing the arrangement of water molecules around the polar carboxylic acid head and the more hydrophobic trifluoromethyl tail.
Hydrogen Bonding: Quantifying the dynamics of hydrogen bonds formed between the carboxylic acid group (as both a donor and acceptor) and surrounding water molecules.
Hydrophobic Interactions: Assessing the behavior of water around the nonpolar -CF₃ and -CHCl- moieties.
The insights gained from such simulations are critical for understanding the molecule's solubility, lipophilicity, and membrane permeability—key determinants of its pharmacokinetic profile.
Table 1: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound
| Parameter Analyzed | Hypothetical Finding/Observation | Significance |
| Dihedral Angle (C2-C3) | Predominance of specific gauche and anti conformations. | Reveals the most stable spatial arrangements of the chloro and carboxyl groups, influencing molecular shape. |
| Radial Distribution Function | High peak for water oxygen around the carboxyl group. | Indicates strong, localized hydration and hydrogen bonding at the polar end of the molecule. |
| Hydrogen Bond Lifetime | Analysis of hydrogen bond persistence with solvent. | Provides insight into the strength and dynamics of solute-solvent interactions. |
| Root Mean Square Fluctuation | Higher fluctuation observed in the trifluoromethyl group. | Suggests greater rotational freedom of the -CF₃ group compared to the rest of the carbon backbone. |
In Silico Screening and Ligand Design Principles for Related Compounds
The structural features of this compound make it an interesting scaffold for ligand design, and in silico methods are essential for exploring its potential as a building block for new therapeutic agents. mdpi.combohrium.com The trifluoromethyl (-CF₃) group, in particular, is a privileged moiety in modern drug design. bohrium.comhovione.com
Role of the Chlorine Atom: The chlorine atom also contributes to the molecule's lipophilicity and can form specific interactions, most notably halogen bonds. mdpi.com A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in a protein. mdpi.com Computational studies on related halogenated molecules have demonstrated the importance of these interactions in determining binding affinity and specificity. mdpi.comnih.gov
In Silico Screening and Design Strategies: In silico screening would involve using the 3D structure of this compound (or derivatives) to search large virtual libraries of biological targets. Techniques like molecular docking could predict the preferred binding orientation and affinity of the molecule within the active site of various enzymes or receptors.
For ligand design, this compound could serve as a starting fragment. Computational approaches would guide the synthetic modification of the molecule to optimize its interaction with a target. For instance, if a docking study identifies an unoccupied hydrophobic pocket near the -CF₃ group, medicinal chemists could design derivatives with bulkier substituents to fill that pocket and increase binding affinity. Similarly, if a potential hydrogen bond acceptor is located near the carboxylic acid, its position could be fine-tuned to maximize this interaction. The interplay between the chlorine and trifluoromethyl groups offers a unique opportunity for multipolar interactions within a binding site.
Table 2: Guiding Principles for In Silico Ligand Design Based on the Molecule's Moieties
| Molecular Moiety | Key Property | Implication for Ligand Design | In Silico Technique |
| -COOH (Carboxylic Acid) | Hydrogen bond donor/acceptor, charged at physiological pH | Forms key hydrogen bonds or salt bridges with protein residues. | Molecular Docking, Pharmacophore Modeling |
| -CF₃ (Trifluoromethyl) | Lipophilic, strong electron-withdrawing group | Occupies hydrophobic pockets; can modulate pKa of adjacent groups. mdpi.com | Quantitative Structure-Activity Relationship (QSAR), Free Energy Perturbation |
| -Cl (Chlorine) | Electrophilic σ-hole, contributes to lipophilicity | Can form halogen bonds with backbone carbonyls or specific residues. mdpi.commdpi.com | Halogen Bond Analysis, Non-covalent Interaction Plots |
| Chiral Center (C3) | Stereospecificity | Enantiomers may exhibit different binding affinities and biological activities. | 3D-QSAR, Stereoselective Docking |
Advanced Research Applications and Emerging Roles of 3 Chloro 4,4,4 Trifluorobutanoic Acid
Utilization as a Building Block in Complex Organic Synthesis
The distinct chemical properties of 3-Chloro-4,4,4-trifluorobutanoic acid make it a versatile building block for constructing intricate molecular architectures. Its reactivity allows for its incorporation into a variety of larger molecules, enabling the synthesis of complex organic compounds with tailored properties.
Construction of Natural Products and Analogues
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are relevant to the synthesis of fluorinated analogues of natural products. The introduction of fluorine and trifluoromethyl groups can significantly alter the biological activity and metabolic stability of natural product scaffolds. The principles of using fluorinated building blocks are well-established in creating analogues with enhanced pharmacological profiles.
Synthesis of Dendrimers and Polymeric Structures
The field of polymer chemistry has seen a rise in the use of fluorinated monomers to create materials with unique properties. Dendrimers, which are highly branched, monodisperse macromolecules, can be synthesized using building blocks containing fluorine to control their physical and chemical characteristics, such as solubility and thermal stability. nih.gov The synthesis of dendrimers can be approached through divergent or convergent methods, where multifunctional core molecules are reacted with monomer units in a stepwise manner. nih.gov While specific examples detailing the use of this compound in dendrimer synthesis are not prominent, the general strategy of incorporating fluorinated building blocks is a key area of materials science research. mdpi.com
Scaffold for the Development of Novel Chemical Entities in Medicinal Chemistry Research
In medicinal chemistry, the strategic incorporation of halogen atoms like chlorine and fluorine is a widely used tactic to enhance the therapeutic properties of drug candidates. chemrxiv.org The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to improve metabolic stability and binding affinity. nih.gov
Design of Enzyme Inhibitors and Receptor Modulators
The development of potent and selective enzyme inhibitors and receptor modulators is a cornerstone of modern drug discovery. The design of such molecules often involves the use of scaffolds that can be readily modified to optimize interactions with a biological target. While research specifically detailing this compound as a scaffold is limited, related chloro- and fluoro-containing compounds have been successfully developed as inhibitors for various enzymes and receptors, such as EGFR and BRAF pathways. mdpi.com The principles of structure-based drug design guide the modification of such scaffolds to achieve desired biological activity.
Exploration of Bioisosteric Replacements
Bioisosterism, the replacement of a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a key strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties. cambridgemedchemconsulting.com The trifluoromethyl group is often used as a bioisostere for other groups, such as the nitro group, to enhance potency and metabolic stability. nih.gov For instance, replacing a nitro group with a trifluoromethyl group in ligands targeting the CB1 cannabinoid receptor has been shown to result in more potent compounds with improved metabolic stability in vitro. nih.gov Similarly, fluorinated fragments are strategically employed to modulate properties like lipophilicity and pKa. nih.gov The butanoic acid portion of the molecule can also be considered in the context of bioisosteric replacement for other acidic functional groups in drug candidates.
Intermediates in Agrochemical Research and Development
Future Directions and Perspectives in the Study of 3 Chloro 4,4,4 Trifluorobutanoic Acid
Development of More Efficient and Sustainable Synthetic Routes
While methods for the synthesis of fluorinated carboxylic acids exist, a significant future direction lies in the development of more sustainable and efficient synthetic routes to 3-Chloro-4,4,4-trifluorobutanoic acid. numberanalytics.com Current industrial processes for producing organofluorine compounds can sometimes rely on harsh reagents and generate considerable waste. numberanalytics.comnumberanalytics.com Green chemistry principles are increasingly being applied to organofluorine synthesis to mitigate these environmental concerns. numberanalytics.comresearchgate.net
Future research will likely focus on:
Catalytic Methods: Minimizing the use of stoichiometric reagents in favor of catalytic systems can significantly improve atom economy and reduce waste. researchgate.net This includes the exploration of novel transition metal catalysts or organocatalysts for the key bond-forming steps.
Electrochemical Fluorination: This technique offers a reagent-free approach to introducing fluorine into organic molecules, thereby reducing the reliance on hazardous fluorinating agents. numberanalytics.comdovepress.com Electrochemical methods could be adapted for the synthesis of precursors to this compound.
Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch methods. eurekalert.orgsciencedaily.com A recently developed microfluidic flow module for generating reactive trifluoromethyl anions from caesium fluoride (B91410) salt exemplifies this trend towards safer and more controlled synthesis of fluorinated compounds. eurekalert.orgsciencedaily.com
Bio-inspired Synthesis: The discovery of the fluorinase enzyme, which naturally creates carbon-fluorine bonds, opens the door to biocatalytic approaches for the synthesis of fluorinated compounds. nih.gov While not directly applicable to this specific molecule yet, the development of engineered enzymes for specific fluorination reactions is a long-term goal.
| Synthetic Approach | Potential Advantages | Challenges |
| Novel Catalysis | Higher efficiency, lower waste, milder reaction conditions. | Catalyst cost and stability, substrate scope. |
| Electrosynthesis | Avoids hazardous reagents, potential for scalability. numberanalytics.comdovepress.com | Control of selectivity, electrode passivation. |
| Flow Chemistry | Enhanced safety and control, improved scalability. eurekalert.orgsciencedaily.com | Initial equipment investment, potential for clogging. |
| Biocatalysis | High selectivity, environmentally benign conditions. nih.gov | Limited substrate scope, enzyme stability. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The trifluoromethyl group in this compound is generally considered robust; however, recent advances have demonstrated the potential for C-F bond functionalization. rsc.orgresearchgate.net This opens up exciting possibilities for using this compound as a precursor to a wider range of fluorinated molecules.
Future research could investigate:
Selective C-F Bond Activation: Developing methods to selectively activate one or two of the C-F bonds in the trifluoromethyl group could lead to the synthesis of difluoromethyl and monofluoromethyl derivatives. researchgate.net These motifs are of growing interest in medicinal chemistry.
Transformations of the Chlorinated Center: The chlorine atom at the 3-position provides a handle for a variety of nucleophilic substitution reactions. Exploring its reactivity with a broader range of nucleophiles could yield a library of new derivatives with diverse functionalities.
Decarboxylative Fluorination: While this molecule already contains fluorine, research into decarboxylative reactions could inspire novel transformations where the carboxylic acid group is replaced with other functionalities. organic-chemistry.org
Expansion into Emerging Fields of Chemical Biology and Supramolecular Chemistry
The unique properties of fluorine make it a valuable tool in chemical biology. st-andrews.ac.uk Its high electronegativity, small size, and the fact that the ¹⁹F nucleus is NMR-active in a region devoid of background signals from biological molecules make fluorinated compounds excellent probes for studying biological systems. nih.govacs.orgnih.gov
Future applications in this area could include:
¹⁹F NMR Probes: Incorporating this compound into larger molecules, such as peptides or drug candidates, would allow for the use of ¹⁹F NMR to study their binding interactions with proteins and other biological targets. acs.orgnih.gov
Metabolic Labeling: The butanoic acid backbone could potentially be recognized by metabolic pathways, allowing for its incorporation into cellular components for tracking and imaging purposes.
Supramolecular Assembly: The trifluoromethyl group can participate in non-covalent interactions, such as halogen bonding and fluorous interactions. These could be exploited in the design of self-assembling systems, such as gels, liquid crystals, or nanoparticles, with potential applications in materials science and drug delivery.
Contribution to Fundamental Understanding of Organofluorine Chemistry
The study of relatively simple, yet multifunctional, molecules like this compound can provide valuable insights into the fundamental principles of organofluorine chemistry. The interplay of the inductive effects of the trifluoromethyl group and the chlorine atom on the acidity and reactivity of the carboxylic acid is a key area for further investigation.
Detailed mechanistic studies of its reactions can help to:
Refine computational models for predicting the reactivity of fluorinated compounds.
Understand the role of fluorine in influencing reaction pathways and transition states.
Develop new predictive models for the physicochemical properties of organofluorine compounds, such as lipophilicity and metabolic stability, which are crucial in drug design. benthamdirect.commdpi.com
The incorporation of fluorine can significantly alter the properties of organic molecules, and a deeper understanding of these effects at a fundamental level will accelerate the rational design of new functional molecules. benthamdirect.com
Integration with Automated Synthesis and High-Throughput Experimentation
The future of chemical research will undoubtedly involve greater integration of automation and high-throughput methods. researchgate.net These technologies allow for the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new materials and medicines. nih.gov
For this compound, this could involve:
Automated Library Synthesis: Using this compound as a starting material, automated synthesis platforms could be employed to generate large libraries of derivatives by varying the substituents at the carboxylic acid and chloro-substituted positions.
High-Throughput Screening: These libraries could then be screened for a wide range of properties, from biological activity against various disease targets to performance as catalysts or materials components. nih.govupenn.edu
Data-Driven Discovery: The large datasets generated from high-throughput experimentation can be analyzed using machine learning algorithms to identify structure-activity relationships and guide the design of new and improved molecules.
The development of automated synthesis modules for radiopharmaceuticals, particularly those involving fluorine-18, highlights the feasibility and importance of automating complex synthetic procedures. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
